(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride
Description
Properties
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO3.ClH/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;/h9,12H,1,6-7H2,2-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPVAWVHGAWUPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25609-94-3 | |
| Record name | 3-Methacryloxy-2-hydroxypropyltrimethylammonium chloride homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25609-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID90904720 | |
| Record name | (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13052-11-4 | |
| Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13052-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxypropyl)trimethylammonium chloride 2-hydroxycrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13052-11-4 | |
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| Record name | (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.654 | |
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| Record name | (2-HYDROXY-3-METHACRYLOXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513ON4WDOL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 2,3-Epoxypropyltrimethylammonium Chloride
The foundational step involves reacting epichlorohydrin with trimethylamine in aqueous or alcoholic media. Epichlorohydrin’s epoxide group undergoes nucleophilic attack by trimethylamine, forming a quaternary ammonium intermediate. Patent EP1112260A1 details this reaction under mild conditions (25–40°C, 4–6 hours), achieving 85–92% yield. Critical parameters include:
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Solvent : Water or methanol ensures homogeneity and minimizes side reactions.
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Stoichiometry : A 1:1 molar ratio of epichlorohydrin to trimethylamine prevents excess reagent accumulation.
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Color stabilization : Post-synthesis treatment with 600–2,500 ppm sodium hypochlorite reduces yellowness, enhancing product suitability for papermaking and cosmetics.
Methacrylation via Epoxide Ring-Opening
The intermediate 2,3-epoxypropyltrimethylammonium chloride is reacted with methacrylic acid to introduce the methacryloxy group. The epoxide ring opens at the less substituted carbon, yielding the target compound’s hydroxy and methacryloxy substituents. Key considerations:
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Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) accelerate ring-opening. Patent CN102276486A recommends anion exchange resins to avoid metal contamination.
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Polymerization inhibition : Hydroquinone (0.1–0.5 wt%) suppresses methacrylic acid polymerization during the exothermic reaction.
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Reaction conditions : Temperatures of 60–80°C for 2–3 hours achieve 88–94% conversion.
Table 1: Optimization of Methacrylation Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 50–90°C | 70°C | 92 |
| Methacrylic Acid:Epoxide Molar Ratio | 1:1 – 1.2:1 | 1.1:1 | 94 |
| Catalyst Loading | 1–5 wt% | 3 wt% | 90 |
Transesterification-Based Synthesis
Chlorohydrin Ester Formation
Methyl methacrylate undergoes transesterification with 3-chloro-1,2-propanediol in the presence of tin-based catalysts (e.g., dibutyltin dilaurate). The reaction proceeds via nucleophilic acyl substitution, releasing methanol:
Quaternization with Trimethylamine
The chlorohydrin ester reacts with aqueous trimethylamine (25–40°C, 6–8 hours) to form the quaternary ammonium salt. Patent CN102276486A highlights the use of basic anion exchange resins to neutralize HCl byproducts, simplifying purification. Post-reaction vacuum drying at 80°C yields a 98% pure product.
Table 2: Comparative Analysis of Synthesis Routes
| Metric | Epoxide Route | Transesterification Route |
|---|---|---|
| Overall Yield | 85–90% | 88–95% |
| Reaction Time | 8–10 hours | 10–12 hours |
| Byproduct Management | Hypochlorite treatment required | Anion exchange resin simplifies neutralization |
| Industrial Scalability | High (continuous distillation feasible) | Moderate (batch processing) |
Challenges and Mitigation Strategies
Polymerization Control
Methacrylic acid’s radical polymerization is curtailed using:
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:
Polymerization: It can be graft-polymerized onto other polymers such as polyethylene.
Substitution Reactions: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include benzyl peroxide, methacrylic acid, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include graft copolymers and substituted ammonium compounds .
Scientific Research Applications
(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of humidity sensors and other electronic devices.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride involves its interaction with various molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged surfaces, leading to its use in antimicrobial applications. Additionally, its hydrophilic properties make it suitable for use in humidity sensors, where it responds to changes in humidity by altering its electrical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Quaternary Ammonium Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiator is the methacryloxy group , which distinguishes it from analogs like:
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (Quat-188, CAS 3327-22-8)
- (3-Carboxy-2-oxopropyl)trimethylammonium chloride (CAS 94291-69-7)
Table 1: Structural and Physical Property Comparison
(a) Polymerization Potential
- Methacryloxy derivative: The methacrylate group enables free-radical copolymerization with monomers like N,N-dimethylacrylamide (DMAA), forming cationic polymers with biocidal properties. Such copolymers exhibit lower cytotoxicity compared to small-molecule biocides .
- Quat-188 : Lacks polymerizable groups; used as a quaternizing agent for polysaccharides (e.g., guar, chitosan) to impart cationic charges .
- Acrylamidopropyl derivative : The acrylamide group allows polymerization but with slower kinetics compared to methacrylate, limiting industrial scalability .
(b) Antimicrobial Performance
- Methacryloxy derivative : Copolymers with DMAA show broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria due to quaternary ammonium groups disrupting cell membranes .
- Quat-188 : Indirect antimicrobial effects via cationic charge induction on modified polymers (e.g., chitosan derivatives) .
- Acrylamidopropyl derivative : Moderate biocidal activity but higher biocompatibility for biomedical applications .
Key Research Findings
- Methacryloxy derivative -based copolymers exhibit >99% bacterial reduction at 0.1–1.0 mg/mL concentrations, outperforming acrylamidopropyl analogs .
- Quat-188 -modified guar shows enhanced solubility and cationic charge density, making it ideal for wastewater treatment .
- Acrylamidopropyl derivative ’s lower toxicity (IC₅₀ > 500 µg/mL) makes it suitable for drug delivery systems .
Biological Activity
(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride (HTMAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. Its unique chemical structure allows it to interact with biological systems, leading to applications in various fields, including pharmaceuticals, materials science, and biotechnology. This article explores the biological activity of HTMAC, including its antibacterial, antifungal, and antioxidant properties, supported by case studies and research findings.
HTMAC is characterized by the following chemical properties:
- Molecular Formula : C10H20ClNO3
- Molecular Weight : 237.72 g/mol
- Density : 1.104 g/cm³
- CAS Number : 13052-11-4
1. Antibacterial Activity
HTMAC exhibits significant antibacterial properties. Research has shown that derivatives of chitosan modified with quaternary ammonium groups, including HTMAC, enhance antibacterial activity against various pathogens.
- Case Study : A study demonstrated that N-[(2-hydroxy-3-trimethylammonium) propyl] chitosan chloride derivatives (HTCC) showed inhibitory effects on bacterial growth. HTCC derivatives were effective against Gram-positive and Gram-negative bacteria, with notable results at concentrations as low as 10 mg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 mg/mL |
| Escherichia coli | 15 mg/mL |
| Pseudomonas aeruginosa | 20 mg/mL |
2. Antifungal Activity
HTMAC also demonstrates antifungal properties. In vitro studies have indicated that HTMAC can inhibit the growth of various fungi.
- Case Study : HTCC53, a derivative of HTMAC, was found to completely inhibit the growth of mycelial fungi such as Fusarium oxysporum and Alternaria alternata at a concentration of 500 mg/mL .
| Fungal Strain | Concentration for Complete Inhibition |
|---|---|
| Fusarium oxysporum | 500 mg/mL |
| Alternaria alternata | 500 mg/mL |
| Cladosporium herbarum | 500 mg/mL |
3. Antioxidant Properties
HTMAC has been investigated for its antioxidant capabilities. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
- Research Findings : Studies have shown that HTCC derivatives exhibit high radical scavenging activity against DPPH radicals, particularly HTCC10 and HTCC40, which demonstrated significant inhibition at concentrations above 15 mg/mL .
Toxicological Evaluations
While HTMAC exhibits beneficial biological activities, it is essential to evaluate its safety profile.
- Irritation Potential : Studies indicate that HTMAC derivatives are mild irritants to mucous membranes but do not show significant skin sensitization potential .
- Mutagenicity Tests : Various tests have reported positive mutagenic effects in specific assays; however, other studies indicated no mutagenic potential in different contexts .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting methacrylic acid derivatives with trimethylammonium precursors under controlled conditions. Key variables include solvent choice (e.g., THF or aqueous systems), temperature (room temperature to 60°C), and catalyst use (e.g., triethylamine). For example, optimizing the molar ratio of reactants and reaction time (3–5 days) can improve yields above 75% . Purity is monitored via thin-layer chromatography (TLC) and argentometric assays (≥98% purity) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1720 cm⁻¹, quaternary ammonium at ~1480 cm⁻¹) .
- ¹H/¹³C NMR : Confirm methacrylate proton signals (δ 5.6–6.3 ppm) and trimethylammonium groups (δ 3.1–3.3 ppm) .
- HPLC : Assess purity using reverse-phase columns with UV detection at 210 nm .
- Elemental Analysis : Verify molecular formula (C₁₀H₂₀ClNO₃) .
Q. How does the compound’s structure influence its interaction with biological systems?
- Methodological Answer : The cationic quaternary ammonium group enables electrostatic interactions with negatively charged cell membranes, while the methacrylate moiety allows polymerization for controlled drug delivery. Studies use zeta potential measurements to quantify surface charge (+25–35 mV) and hemolysis assays to evaluate biocompatibility .
Advanced Research Questions
Q. How can researchers optimize polymerization efficiency when using this monomer in cationic polymer synthesis?
- Methodological Answer :
- Initiator Selection : Use redox initiators (e.g., APS/TEMED) for low-temperature polymerization to avoid side reactions .
- Monomer Concentration : Maintain 10–15 wt% in aqueous solutions to balance viscosity and reactivity .
- Post-Polymerization Analysis : Employ GPC to determine molecular weight (Mw ~50–100 kDa) and DSC to verify glass transition temperature (Tg ~120°C) .
Q. How to resolve contradictions in reported solubility data across different studies?
- Methodological Answer :
- Standardized Solubility Testing : Use the OECD 105 guideline (shake-flask method) at 25°C. Conflicting data may arise from impurities (e.g., residual monomers) or hydration states. Cross-validate with NIST solubility databases (1.104 g/cm³ density reported) .
- Example : Discrepancies in aqueous solubility (20–30 g/L) can be addressed by pre-drying samples and using degassed solvents .
Q. What strategies mitigate hydrolysis during storage and handling?
- Methodological Answer :
- Storage Conditions : Store at 4°C in amber glass under nitrogen to prevent moisture uptake and UV degradation .
- Stabilizers : Add 0.1% hydroquinone methyl ether to inhibit premature polymerization .
- Handling : Use glove boxes with <5% relative humidity for sensitive applications .
Q. What computational modeling approaches are used to predict interaction mechanisms?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate polymer-cell membrane interactions using CHARMM force fields. Focus on cationic charge distribution and steric effects .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity with nucleophiles (e.g., thiol groups in proteins) .
Q. What are key differences between this compound and structural analogs?
- Methodological Answer :
- Comparative Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
